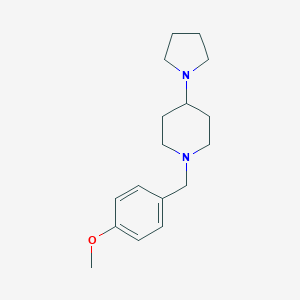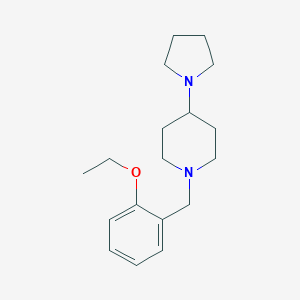![molecular formula C20H26N2O3 B247031 3-[benzyl(ethyl)amino]-N-(2,4-dimethoxyphenyl)propanamide](/img/structure/B247031.png)
3-[benzyl(ethyl)amino]-N-(2,4-dimethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Benzyl(ethyl)amino]-N-(2,4-dimethoxyphenyl)propanamide is a chemical compound that belongs to the class of phenethylamine derivatives. It is commonly referred to as BEA-325, and it has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of BEA-325 is not fully understood, but it is believed to act on the opioid receptors in the brain, which are responsible for pain relief and mood regulation. It has been shown to have a high affinity for the mu-opioid receptor, which is the primary target for opioid analgesics. BEA-325 has also been found to have an effect on the serotonin and norepinephrine systems in the brain, which are involved in mood regulation.
Biochemical and Physiological Effects:
BEA-325 has been found to have potent analgesic and anti-inflammatory effects in animal models. It has also been shown to have antitumor activity, reducing tumor growth and increasing survival rates in animal models. Additionally, BEA-325 has been found to have anxiolytic and antidepressant effects, reducing anxiety and depression-related behaviors in animal models.
Advantages and Limitations for Lab Experiments
BEA-325 has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, it also has several limitations, including its limited solubility in water and its potential for toxicity at high doses.
Future Directions
There are several future directions for research on BEA-325, including further studies on its mechanism of action and its potential applications in the treatment of pain, inflammation, cancer, anxiety, and depression. Additionally, there is a need for further studies on the safety and toxicity of BEA-325, as well as its potential for abuse and addiction. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for BEA-325.
Synthesis Methods
BEA-325 can be synthesized using a multi-step process that involves the reaction of benzylamine with ethyl 2-bromoacetate to form the intermediate compound, which is then reacted with 2,4-dimethoxyphenylacetonitrile to form the final product. The synthesis method has been optimized to produce high yields of BEA-325 with high purity.
Scientific Research Applications
BEA-325 has been the subject of scientific research due to its potential applications in various fields. It has been found to have potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. It has also been shown to have antitumor activity, making it a potential candidate for the treatment of cancer. Additionally, BEA-325 has been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
properties
Molecular Formula |
C20H26N2O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-[benzyl(ethyl)amino]-N-(2,4-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C20H26N2O3/c1-4-22(15-16-8-6-5-7-9-16)13-12-20(23)21-18-11-10-17(24-2)14-19(18)25-3/h5-11,14H,4,12-13,15H2,1-3H3,(H,21,23) |
InChI Key |
YOSFWHYLXKIUJO-UHFFFAOYSA-N |
SMILES |
CCN(CCC(=O)NC1=C(C=C(C=C1)OC)OC)CC2=CC=CC=C2 |
Canonical SMILES |
CCN(CCC(=O)NC1=C(C=C(C=C1)OC)OC)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)

![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)
![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)
![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)






